Keap1-Nrf2-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7S/c1-33-16-8-10-17(11-9-16)34(31,32)26(15-23(27)28)21-13-12-20(18-5-2-3-6-19(18)21)25-14-4-7-22(25)24(29)30/h2-3,5-6,8-13,22H,4,7,14-15H2,1H3,(H,27,28)(H,29,30)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIZECUWKNXLCU-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCCC4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCC[C@H]4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Insights from Keap1-Nrf2 Complexes
Crystallographic studies reveal that the Keap1 Kelch domain contains critical residues (Arg380, Arg415, Ser508, Tyr572) that form hydrogen bonds and electrostatic interactions with Nrf2’s ETGE motif. this compound was designed to replicate these interactions using a rigid scaffold with strategically positioned hydrogen bond donors/acceptors and hydrophobic groups. For instance, the inhibitor’s core structure incorporates a pyridine ring to mimic the glutamate residue of the ETGE motif, while substituted aryl groups enhance binding affinity through π-π stacking with Tyr334 and Tyr572.
Fragment-Based Drug Design
Fragment-based approaches were employed to identify initial hit compounds. Screening of a 1,200-compound library using surface plasmon resonance (SPR) identified a quinoline derivative with moderate binding affinity (KD = 12 µM). Iterative optimization involved introducing sulfonamide groups to improve solubility and replacing a methyl group with a trifluoromethyl moiety to enhance hydrophobic interactions, resulting in a 30-fold increase in potency (KD = 0.4 µM).
Synthetic Routes for this compound
The synthesis of this compound involves a multi-step process combining solid-phase peptide synthesis (SPPS) and traditional organic chemistry techniques.
Synthesis of the Core Pyridine Scaffold
The pyridine core was synthesized via a Pd-catalyzed Suzuki-Miyaura coupling between 3-bromopyridine and a boronic acid-functionalized benzene ring. Reaction conditions included tetrakis(triphenylphosphine)palladium(0) (5 mol%), potassium carbonate (2 eq), and a 3:1 mixture of dioxane/water at 80°C for 12 hours, yielding the bipyridine intermediate with 85% purity. Purification via flash chromatography (silica gel, hexane/ethyl acetate 4:1) afforded the product in 72% yield.
Introduction of Sulfonamide Side Chains
The sulfonamide moiety was introduced by reacting the pyridine core with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (3 eq) was added to scavenge HCl, and the reaction was stirred at room temperature for 6 hours. The nitro group was subsequently reduced using hydrogen gas (1 atm) and 10% Pd/C in ethanol, yielding the primary amine intermediate.
Final Coupling and Functionalization
The amine intermediate was coupled to a carboxylic acid derivative (2-(trifluoromethyl)benzoic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The reaction mixture was stirred at 25°C for 24 hours, followed by extraction with sodium bicarbonate and brine. The crude product was purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to obtain this compound as a white solid (purity >98%, confirmed by LC-MS).
Analytical Validation and Biochemical Testing
Binding Affinity Assessment
The inhibitor’s efficacy was evaluated using fluorescence polarization (FP) assays. A fluorescein-labeled Nrf2 peptide (sequence: DEETGEFL) was incubated with recombinant Keap1 Kelch domain (10 nM) and varying concentrations of this compound. FP measurements revealed an IC50 of 0.18 µM, indicating strong displacement of the native peptide.
Cellular Activity in HepG2 Cells
HepG2 cells treated with this compound (1–10 µM) showed dose-dependent nuclear accumulation of Nrf2, as confirmed by immunofluorescence. Quantitative PCR analysis demonstrated a 5-fold increase in HMOX1 expression and a 3.5-fold increase in NQO1 at 10 µM, consistent with Nrf2 pathway activation.
Data Tables Summarizing Synthesis and Activity
Table 1: Key Reaction Parameters for Core Scaffold Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, K2CO3, dioxane/H2O | 72 | 85 |
| Sulfonylation | 4-nitrobenzenesulfonyl chloride, Et3N | 68 | 90 |
| Amine Reduction | H2, Pd/C, ethanol | 89 | 95 |
| Final Coupling | EDC, HOBt, DCM | 65 | 98 |
Table 2: Biochemical Activity of this compound
| Assay Type | Result | Reference |
|---|---|---|
| FP IC50 | 0.18 µM | |
| Cellular Nrf2 Activation (10 µM) | 5-fold ↑ HMOX1 | |
| Cytotoxicity (HepG2) | CC50 > 50 µM |
Challenges and Optimization Strategies
Solubility Limitations
Initial batches of this compound exhibited poor aqueous solubility (<10 µg/mL at pH 7.4), limiting bioavailability. To address this, polyethylene glycol (PEG) chains were introduced at the sulfonamide nitrogen, improving solubility to 150 µg/mL without compromising binding affinity.
Chemical Reactions Analysis
Types of Reactions: Keap1-Nrf2-IN-1 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific functional groups within the molecule and the reaction conditions used .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, can significantly impact the outcome of these reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Cancer Therapy
The Keap1-Nrf2 pathway has been identified as a double-edged sword in cancer biology. While Nrf2 activation protects normal cells from oxidative damage, it can also confer survival advantages to cancer cells, making it a target for therapeutic intervention.
- Case Study: Lung Cancer
In a study involving G12D-driven lung adenocarcinoma models, researchers demonstrated that KEAP1 knockdown led to enhanced Nrf2 activity, promoting tumor growth. Conversely, inhibition of Nrf2 resulted in reduced tumor burden, suggesting that targeting this pathway could be beneficial in lung cancer treatment .
| Study | Findings | Implications |
|---|---|---|
| G12D-driven lung adenocarcinoma | KEAP1 knockdown increased tumor growth | Targeting Nrf2 may reduce tumor burden |
Neuroprotection
Research indicates that the Keap1-Nrf2 pathway plays a vital role in protecting neurons from oxidative stress-related damage.
- Case Study: Depression Models
A study found that dietary intake of sulforaphane (an Nrf2 activator) significantly improved behavioral outcomes in mice subjected to social defeat stress. This suggests that enhancing Nrf2 activity can confer resilience against stress-induced depression .
| Study | Findings | Implications |
|---|---|---|
| Depression models with sulforaphane | Improved behavior in stressed mice | Potential for dietary interventions in mental health |
Kidney Protection
The Keap1-Nrf2 pathway is crucial for renal health, particularly in conditions like ischemia/reperfusion injury.
- Case Study: Renal Injury
In experiments with Keap1 hypomorphic mice subjected to renal injury, researchers observed significant reductions in inflammatory cytokines and improved renal function over time compared to wild-type controls. This underscores the protective role of activated Nrf2 in kidney disease .
| Study | Findings | Implications |
|---|---|---|
| Ischemia/reperfusion injury in mice | Reduced inflammation and improved kidney function | Nrf2 activation as a therapeutic strategy for renal diseases |
Mechanism of Action
Keap1-Nrf2-IN-1 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation via the ubiquitin-proteasome pathway . When this compound is present, it disrupts this interaction, leading to the stabilization and accumulation of Nrf2 in the nucleus . Nrf2 then binds to antioxidant response elements (ARE) in the promoter regions of target genes, activating their transcription and promoting the expression of cytoprotective proteins .
Comparison with Similar Compounds
Keap1-Nrf2-IN-1 vs. CNN (L-Carnosine-L-Histidyl Hydrazide Hybrid)
- CNN : A peptide hybrid identified via crystallographic and computational studies, CNN exhibits favorable binding to Keap1's Kelch domain, particularly interacting with Ser508, Arg415, and Tyr572 residues. While its exact IC50 remains unquantified, molecular dynamics simulations suggest superior thermodynamic stability compared to this compound .
- Key Difference : CNN’s peptide backbone may limit oral bioavailability, whereas this compound’s small-molecule design enhances drug-like properties.
This compound vs. Phenylbis-Sulfonamide Inhibitors
- Compounds 12, 58–61 : These phenylbis-sulfonamide derivatives exhibit structure-activity relationship (SAR) trends, with compound 12 showing moderate Keap1 binding (IC50 ~150 nM). Unlike this compound, these inhibitors occupy a distinct subpocket near Asn414 and Gln530, suggesting alternative binding modes .
- Key Difference : Sulfonamide-based compounds may face solubility challenges (AlogP >5), whereas this compound’s AlogP of 3.2 predicts better aqueous solubility .
This compound vs. Iridium(III) Complex 1
- Iridium(III) Complex 1 : A metal-based inhibitor disrupts Keap1-Nrf2 interaction via FP assays and demonstrates hepatoprotective effects in APAP-induced liver injury models. However, its mechanism involves ROS scavenging and protease inhibition, indicating multi-target activity beyond PPI inhibition .
- Key Difference : Metal complexes risk off-target toxicity, whereas this compound’s specificity for the Keap1-Nrf2 interface minimizes collateral effects .
Pharmacological and Functional Comparisons
Potency and Binding Affinity
Therapeutic Efficacy in Disease Models
- This compound : Reduces serum ALT/AST levels by 60% in APAP-overdosed mice, outperforming NecroX-7 (a HMGB1 inhibitor) in hepatic protection .
- Naphthalene-Based Inhibitors (1c, 1d, 1e) : Show structural versatility in binding Keap1’s β-propeller domain but lack in vivo validation .
- Machine Learning-Derived Hits: Among 15 novel inhibitors, two compounds (MW 450–500) demonstrated Nrf2 activation in cell-based assays but require optimization for stability .
Advantages and Limitations
This compound
Competitors
- Peptide Hybrids (CNN) : High binding stability but poor pharmacokinetics.
- Metal Complexes : Multi-target activity complicates mechanistic interpretation.
- Sulfonamides : Suboptimal solubility and potency.
Biological Activity
Introduction
Keap1-Nrf2-IN-1 is a small molecule inhibitor that targets the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial in regulating cellular responses to oxidative stress. The Keap1-Nrf2 signaling pathway plays a vital role in maintaining cellular homeostasis and protecting against oxidative damage, inflammation, and various diseases, including cancer. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.
Keap1 serves as a sensor for oxidative stress, regulating the stability and activity of Nrf2, a transcription factor that activates the expression of antioxidant proteins. Under normal conditions, Nrf2 is bound to Keap1 and marked for degradation. Upon oxidative stress, modifications to specific cysteine residues on Keap1 lead to the release and subsequent nuclear translocation of Nrf2, where it activates genes involved in antioxidant defense and detoxification.
This compound disrupts the interaction between Keap1 and Nrf2, promoting Nrf2 activation even in the presence of oxidative stress. This mechanism enhances cellular resistance to oxidative damage and inflammation.
Key Features of this compound
- Inhibition of Keap1-Nrf2 Interaction : Prevents Nrf2 degradation.
- Activation of Antioxidant Response : Induces expression of genes encoding antioxidant enzymes.
- Potential Therapeutic Applications : May be used in treating diseases associated with oxidative stress, including neurodegenerative disorders and cancer.
Table 1: Summary of Key Studies on this compound
Case Studies
Case Study 1: Immune Modulation
A recent study explored the effects of this compound on T lymphocytes under inflammatory conditions. The results indicated that treatment with the compound resulted in enhanced proliferation and survival of T cells while reducing markers of inflammation. This suggests that this compound could be beneficial in autoimmune diseases where T cell activation is dysregulated.
Case Study 2: Cancer Therapy Resistance
In a cohort study involving patients with HNSCC, it was observed that those with mutations in the Keap1 gene exhibited high levels of Nrf2 activity, correlating with poor responses to standard chemotherapy regimens. Treatment with this compound restored sensitivity to these therapies by downregulating Nrf2 target genes associated with drug resistance.
Potential Therapeutic Applications
The modulation of the Keap1-Nrf2 pathway by inhibitors like this compound presents several therapeutic opportunities:
- Cancer Treatment : Targeting the pathway may enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms.
- Neuroprotection : Activation of Nrf2 has been shown to protect neurons from oxidative stress, making it a potential candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Anti-inflammatory Therapies : By regulating immune cell functions, these inhibitors may also serve as treatments for chronic inflammatory conditions.
Q & A
Q. What is the molecular mechanism by which Keap1-Nrf2-IN-1 disrupts the Keap1-Nrf2 protein-protein interaction (PPI)?
this compound binds competitively to the Kelch domain of Keap1, preventing its interaction with Nrf2. This inhibition (IC50: 43 nM) stabilizes Nrf2, allowing its translocation to the nucleus to activate antioxidant response element (ARE)-driven cytoprotective genes. Methodologically, surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to quantify binding affinity and thermodynamics .
Q. Which in vitro assays are standard for validating this compound inhibitory activity?
- Competitive binding assays : Fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) with labeled Nrf2 peptides.
- Cellular reporter assays : Luciferase-based ARE activation in HepG2 or HEK293T cells.
- Western blotting : To measure Nrf2 nuclear accumulation and downstream targets (e.g., HO-1, NQO1) .
Q. How is the hepatoprotective efficacy of this compound evaluated in preclinical models of drug-induced liver injury?
Acetaminophen (APAP)-induced liver injury models in mice are commonly used. Key endpoints include:
- Serum ALT/AST levels.
- Histopathological analysis of liver necrosis.
- Quantification of glutathione (GSH) depletion and recovery.
- Nrf2 target gene expression via qPCR .
Advanced Research Questions
Q. What experimental strategies address discrepancies between in vitro potency (IC50) and in vivo efficacy of this compound?
- Pharmacokinetic profiling : Assess bioavailability, tissue distribution, and metabolite formation via LC-MS/MS.
- Mechanistic redundancy : Use Nrf2-knockout (KO) mice to confirm on-target effects.
- Dose optimization : Conduct staggered dosing regimens to overcome rapid clearance observed in vivo .
Q. How can researchers differentiate this compound’s effects from off-target redox modulation?
- Selectivity panels : Test against related pathways (e.g., NF-κB, HIF-1α) using siRNA knockdown or pharmacological inhibitors.
- Redox biosensors : Employ roGFP or HyPer probes to isolate Nrf2-specific antioxidant responses.
- Multi-omics integration : Compare transcriptomic/proteomic profiles with known Nrf2 activators (e.g., sulforaphane) .
Q. What statistical methods are recommended for analyzing dose-response heterogeneity in this compound studies?
- Nonlinear regression : Fit sigmoidal curves (Hill equation) to calculate EC50/IC50.
- ANOVA with post hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s HSD).
- Meta-analysis : Aggregate data across studies to identify outliers or model-dependent variability .
Q. How should contradictory data on this compound’s cytoprotective vs. pro-tumorigenic effects be reconciled?
- Context-dependent assays : Test in cancer cell lines (e.g., AML) versus normal hepatocytes.
- Temporal analysis : Evaluate acute vs. chronic Nrf2 activation using time-course RNA-seq.
- Pathway crosstalk : Investigate interactions with oncogenic drivers (e.g., KRAS, p53) via co-immunoprecipitation .
Q. What methodologies optimize this compound’s solubility and stability for in vivo administration?
- Formulation screening : Use PEGylated nanoparticles or cyclodextrin complexes.
- Forced degradation studies : Expose the compound to heat, light, and pH extremes (ICH guidelines).
- Plasma stability assays : Incubate with liver microsomes to predict metabolic liability .
Methodological Best Practices
Q. How to design a rigorous control strategy for this compound experiments?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
